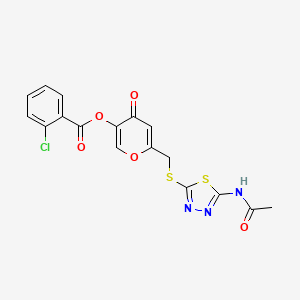
6-(((5-acetamido-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 2-chlorobenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(((5-acetamido-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 2-chlorobenzoate is a useful research compound. Its molecular formula is C17H12ClN3O5S2 and its molecular weight is 437.87. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
6-(((5-acetamido-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 2-chlorobenzoate is a complex organic compound characterized by its unique structural features, which include a pyran ring, a thiadiazole moiety, and an acetamido group. The molecular formula of this compound is C18H15ClN3O5S, with a molecular weight of approximately 417.5 g/mol. This article explores the biological activity of this compound, focusing on its antimicrobial, anticancer, and cytotoxic properties.
Structural Characteristics
The compound's structure contributes significantly to its biological activity. The presence of the thiadiazole and pyran rings enhances its reactivity and potential therapeutic applications. The acetamido group may also influence the compound's solubility and interaction with biological targets.
Antimicrobial Activity
Research indicates that compounds similar to 6-(((5-acetamido-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran have demonstrated varying degrees of antimicrobial activity. Screening tests have shown that:
- Gram-positive bacteria such as Bacillus subtilis exhibit susceptibility to certain derivatives.
- Antifungal properties have been noted against pathogens like Candida albicans.
The structure–activity relationship (SAR) suggests that modifications in the thiadiazole or pyran components can enhance antibacterial efficacy. For instance:
| Compound | Activity | MIC (µg/mL) |
|---|---|---|
| Compound A | Active against B. subtilis | 50 |
| Compound B | Active against C. albicans | 30 |
These findings highlight the potential for further development in antimicrobial therapies using this compound as a lead structure.
Anticancer Activity
The anticancer potential of this compound has been explored in various studies. Compounds containing similar structural motifs have shown selective toxicity towards cancer cells while sparing normal cells. Notably:
- Some derivatives exhibit cytotoxic effects on breast cancer (MCF-7), lung cancer (A549), and colorectal cancer (HCT116) cell lines.
Recent studies report that compounds with electron-donating substituents on the phenyl ring demonstrate enhanced cytotoxicity:
| Cell Line | Compound Tested | IC50 (µM) |
|---|---|---|
| MCF-7 | Compound C | 12 |
| A549 | Compound D | 8 |
| HCT116 | Compound E | 15 |
This data suggests that structural modifications can lead to improved anticancer properties.
Cytotoxicity
While evaluating cytotoxicity, it is crucial to balance efficacy against cancer cells with safety towards normal cells. Some derivatives have shown lower toxicity to normal cells compared to cancerous ones, indicating their potential as selective anticancer agents.
Case Studies
Several case studies illustrate the biological efficacy of similar compounds:
- Study on Thiadiazole Derivatives : A study reported that thiadiazole derivatives exhibited significant antibacterial activity against E. coli and S. aureus, suggesting that the incorporation of thiadiazole into other scaffolds could enhance antimicrobial potency.
- Pyran-Based Anticancer Agents : Research has demonstrated that pyran derivatives can induce apoptosis in various cancer cell lines, reinforcing the importance of this structural motif in drug design.
Propiedades
IUPAC Name |
[6-[(5-acetamido-1,3,4-thiadiazol-2-yl)sulfanylmethyl]-4-oxopyran-3-yl] 2-chlorobenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12ClN3O5S2/c1-9(22)19-16-20-21-17(28-16)27-8-10-6-13(23)14(7-25-10)26-15(24)11-4-2-3-5-12(11)18/h2-7H,8H2,1H3,(H,19,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPYZYHRXOXXDJW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=NN=C(S1)SCC2=CC(=O)C(=CO2)OC(=O)C3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12ClN3O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













